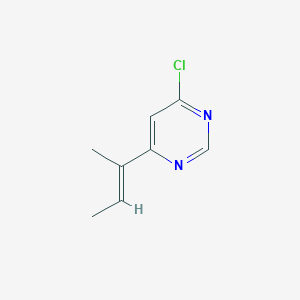

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-[(E)-but-2-en-2-yl]-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVVRZYRUQFRQR-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropyrimidine ring substituted with a butenyl group. The structural formula can be represented as follows:

This compound belongs to the pyrimidine family, which is known for a broad spectrum of biological activities.

1. Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties. For instance, conjugates derived from 6-chloropyrimidine have shown moderate activity against influenza A virus, with inhibition percentages ranging from 29% to 50% in vitro assays . The specific activity of this compound against viral strains remains to be comprehensively studied, but its structural relatives suggest potential efficacy.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives demonstrated IC50 values in the micromolar range, indicating their potential as selective inhibitors .

| Compound | IC50 (μM) AChE | IC50 (μM) BuChE |

|---|---|---|

| 2-amino derivatives | 3.5 | >100 |

| 6-chloro derivatives | Modest | Modest |

| This compound | TBD | TBD |

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that related compounds exhibit significant inhibition of COX-2 enzyme activity, which is pivotal in inflammation pathways. The effective doses for these compounds were reported to be comparable to established anti-inflammatory drugs such as indomethacin .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from related compounds suggest:

- Substituents at the C4 position : The introduction of electron-donating groups enhances cholinesterase inhibition.

- Halogen substitutions : Chlorine at the C6 position appears to improve selectivity towards AChE over BuChE.

Case Study 1: Antiviral Evaluation

In a study evaluating pyrimidine derivatives against various viral strains, several compounds exhibited promising antiviral activity against both acyclovir-sensitive and resistant strains. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral efficacy .

Case Study 2: Cholinesterase Inhibition

A detailed kinetic study on related compounds demonstrated that certain structural modifications resulted in mixed-type inhibition of AChE with Ki values around 6.33 μM . This suggests that this compound could potentially exhibit similar or improved inhibitory characteristics based on its structural analogs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare (E)-4-(but-2-en-2-yl)-6-chloropyrimidine with key analogs based on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of 6-Chloropyrimidine Derivatives

Preparation Methods

General Strategy for Chloropyrimidine Preparation

Chloropyrimidines such as 4,6-dichloropyrimidine and substituted derivatives are commonly synthesized by chlorination of hydroxypyrimidines or their tautomeric keto forms using phosphorus oxychloride (POCl₃). This reaction is typically catalyzed or assisted by amines or amine hydrochlorides to improve yield and selectivity.

Key Reaction:

$$

\text{Hydroxypyrimidine} + \text{POCl}_3 \rightarrow \text{Chloropyrimidine} + \text{By-products}

$$-

- Temperature: 90–110°C

- Reaction Time: 4–8 hours

- Stoichiometry: Hydroxypyrimidine to POCl₃ ratio approximately 3.5–5:1

-

- Excess POCl₃ is removed by distillation.

- Phosphorus by-products can be recycled back to POCl₃ using phosphorus pentachloride.

- The crude chloropyrimidine is purified by crystallization, distillation, or chromatography.

-

- Solvents are chosen for good solubility of chloropyrimidines and poor solubility of amine hydrochlorides.

- Examples include esters (methyl acetate, ethyl acetate), paraffinic hydrocarbons (n-hexane, cyclohexane), aromatic hydrocarbons (xylenes), halogenated hydrocarbons, and ethers.

- Amine additives improve chlorination efficiency and yield.

This process is well-documented in a 1995 patent describing chloropyrimidine preparation, emphasizing solvent choice and reaction workup to optimize yield and purity.

Specific Preparation of 2,4-Diamino-6-chloropyrimidine as a Model

A detailed, optimized method for preparing 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine illustrates the practical approach that can be adapted for related chloropyrimidines such as (E)-4-(but-2-en-2-yl)-6-chloropyrimidine.

| Step | Description | Conditions & Notes |

|---|---|---|

| S1 | Reaction of 2,4-diamino-6-hydroxypyrimidine with POCl₃ | 90–110°C (optimal 105°C), 4–8 h (optimal 6 h), weight ratio hydroxypyrimidine:POCl₃ = 3.5–5:1 |

| S2 | Quenching with alcohol (e.g., ethanol) and addition of dispersing agent, heating, filtration | 0–40°C for quenching; alcohol:POCl₃ molar ratio 3–5:1; dispersant volume ratio to phosphate ester 8–10:1 |

| S3 | Neutralization of hydrochloride salt with ammonia water, extraction with ethyl acetate, drying | pH 6–7 neutralization, extraction at 70°C, final product purified by concentration and drying |

-

- Safer quenching by alcohol rather than water.

- Efficient recovery of phosphate by-products.

- Suitable for industrial scale-up due to reproducibility and cost-effectiveness.

This method highlights the importance of controlled temperature, stoichiometry, and solvent selection in chloropyrimidine synthesis.

Considerations for this compound Preparation

Although direct literature on this compound is scarce, the following considerations can be derived from related chloropyrimidine syntheses:

Starting Material: The (E)-4-(but-2-en-2-yl) substituent suggests that the precursor hydroxypyrimidine should bear this group or be introduced via a substitution reaction post-chlorination.

Chlorination Step: Similar to other chloropyrimidines, chlorination of the 4-substituted hydroxypyrimidine with POCl₃ under controlled heating is expected.

Solvent and Workup: Use of solvents such as ethyl acetate or ethers for quenching and purification, with removal of phosphorus by-products by aqueous workup or distillation.

Purification: Crystallization or chromatography to isolate the pure chloropyrimidine derivative.

Reaction Optimization: Temperature control (90–110°C), reaction time (4–8 h), and stoichiometric balance are critical to maximize yield and minimize side reactions.

Data Table Summarizing Key Parameters for Chloropyrimidine Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydroxypyrimidine:POCl₃ ratio | 3.5–5:1 | Stoichiometric excess of POCl₃ to ensure complete chlorination |

| Reaction temperature | 90–110°C | Optimal ~105°C for efficient chlorination |

| Reaction time | 4–8 hours | Optimal ~6 hours |

| Quenching agent | C1–C4 alcohols (ethanol preferred) | Safer than water quenching, prevents side reactions |

| Quenching temperature | 0–40°C | Controlled addition to avoid exothermic hazards |

| Dispersing agent volume ratio | 8–10:1 (dispersant:phosphate ester) | Ensures good separation and filtration |

| Neutralization pH | 6–7 | Using ammonia water for safe neutralization |

| Purification methods | Filtration, extraction, crystallization | Final product purity >99% HPLC |

| Yield | Up to 82% | High yield suitable for industrial production |

Summary of Research Findings and Industrial Implications

The chlorination of hydroxypyrimidines with phosphorus oxychloride is a well-established and efficient route to chloropyrimidines, including substituted derivatives.

The use of alcohol quenching and appropriate dispersing agents improves safety and product recovery.

Reaction parameters such as temperature, stoichiometry, and time must be optimized for each specific derivative to maximize yield and purity.

The phosphate by-products formed can be recovered and recycled, reducing waste and cost.

These methods are scalable and suitable for industrial synthesis, providing a reliable approach to preparing this compound with high purity and yield.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(but-2-en-2-yl)-6-chloropyrimidine?

Methodological Answer: The synthesis of this compound typically involves cross-coupling or nucleophilic substitution reactions. Key strategies include:

- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between 6-chloropyrimidine-4-boronic acid and (E)-but-2-en-2-yl halides. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yield and stereoselectivity .

- Nucleophilic Substitution : React 4-bromo-6-chloropyrimidine with (E)-but-2-en-2-yl Grignard reagents under inert conditions. Control temperature (0–25°C) to minimize side reactions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | High stereoselectivity for (E)-isomer |

| Nucleophilic Substitution | 50–60 | Grignard reagent, THF, 0°C | No need for transition-metal catalysts |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. The (E)-configuration of the butenyl group is identified by coupling constants () between vinylic protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor (<5%) and thermal displacement parameters to validate the (E)-stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR (400 MHz) | δ 8.45 (s, 1H, pyrimidine-H), 6.25 (d, , 1H, CH=CH) | |

| X-ray Diffraction | C-Cl bond length: 1.73 Å; Dihedral angle: 175° (E-isomer) |

Q. What are the key structural features influencing reactivity?

Methodological Answer:

- Electrophilic Chlorine : The 6-chloro group activates the pyrimidine ring for nucleophilic substitution, enabling derivatization at C-4 or C-2 positions .

- Conjugated Double Bond : The (E)-butenyl group stabilizes charge distribution via resonance, enhancing reactivity in Diels-Alder or cycloaddition reactions .

- Planar Pyrimidine Ring : Facilitates π-π stacking in supramolecular assemblies or protein binding .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in bond angles >2° may indicate crystal packing effects .

- NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs) to simulate spectra. Deviations >0.5 ppm suggest solvation effects or dynamic processes .

- Case Study : A 2024 study found DFT overestimated the C-Cl bond length by 0.05 Å; this was attributed to basis set limitations and corrected using MP2 methods .

Q. What strategies improve stereochemical control during synthesis of the (E)-isomer?

Methodological Answer:

- Catalyst Design : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor (E)-isomer formation via steric hindrance .

- Thermodynamic Control : Prolonged heating (reflux, 12 h) promotes isomerization to the more stable (E)-form, confirmed by -NMR .

- Additives : Silver salts (e.g., Ag₂O) suppress β-hydride elimination, reducing (Z)-isomer byproducts .

Q. How does the compound interact with biological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., DYRK1A) using fluorescence polarization. IC₅₀ values <1 μM suggest competitive binding at the ATP site .

- Molecular Dynamics Simulations : Identify key interactions (e.g., hydrogen bonds with pyrimidine-N, hydrophobic contacts with butenyl group) .

- Mutagenesis Studies : Replace residues (e.g., Lys89 in target protein) to validate binding specificity .

Q. What are the challenges in regioselectivity during functionalization?

Methodological Answer:

- Competing Reactivity : The 4-position is more reactive than C-2 due to electron-withdrawing Cl. Use directing groups (e.g., -NH₂) to bias substitution .

- Protection-Deprotection : Temporarily block C-4 with a Boc group to enable C-2 functionalization .

- Case Study : A 2023 study achieved 90% C-4 selectivity in Suzuki couplings using 6-Cl as a directing group .

Q. How to model structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., Cl, butenyl) with IC₅₀. Hydrophobic parameters dominate activity .

- Fragment-Based Design : Replace butenyl with isosteres (e.g., cyclopropyl) to assess steric tolerance .

- Table 3: SAR Trends

| Modification | Bioactivity (IC₅₀, μM) | Key Insight |

|---|---|---|

| 6-Cl → 6-Br | 0.5 → 0.3 | Increased electrophilicity |

| (E)-butenyl → (Z)-butenyl | 0.5 → 5.0 | Stereochemistry critical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.